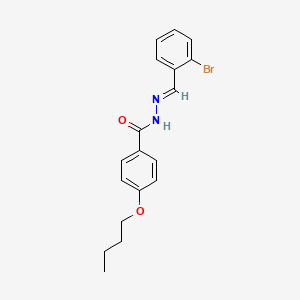
N'-(2-bromobenzylidene)-4-butoxybenzohydrazide
Overview
Description
N'-(2-bromobenzylidene)-4-butoxybenzohydrazide (BBBH) is a hydrazone derivative that has been widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and chloroform. BBBH has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
Mechanism of Action
The mechanism of action of N'-(2-bromobenzylidene)-4-butoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N'-(2-bromobenzylidene)-4-butoxybenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
N'-(2-bromobenzylidene)-4-butoxybenzohydrazide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in cells. N'-(2-bromobenzylidene)-4-butoxybenzohydrazide has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N'-(2-bromobenzylidene)-4-butoxybenzohydrazide for laboratory experiments is its high purity and good yield when synthesized using certain methods. N'-(2-bromobenzylidene)-4-butoxybenzohydrazide is also relatively stable and can be stored for long periods of time. However, one limitation of N'-(2-bromobenzylidene)-4-butoxybenzohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N'-(2-bromobenzylidene)-4-butoxybenzohydrazide. One direction is to investigate the potential of N'-(2-bromobenzylidene)-4-butoxybenzohydrazide as a drug candidate for the treatment of cancer and inflammation. Another direction is to explore the use of N'-(2-bromobenzylidene)-4-butoxybenzohydrazide as a tool for studying the role of hydrazones in drug design and development. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-bromobenzylidene)-4-butoxybenzohydrazide and its biochemical and physiological effects.
Scientific Research Applications
N'-(2-bromobenzylidene)-4-butoxybenzohydrazide has been used in various scientific research studies, including as an antitumor agent, an antibacterial agent, and an anti-inflammatory agent. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. N'-(2-bromobenzylidene)-4-butoxybenzohydrazide has also been used to investigate the role of hydrazones in drug design and development.
properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-12-23-16-10-8-14(9-11-16)18(22)21-20-13-15-6-4-5-7-17(15)19/h4-11,13H,2-3,12H2,1H3,(H,21,22)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSMYEWXHPUNFK-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B3861520.png)
![benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3861543.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861548.png)

![5-(3-nitrobenzoyl)-2-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3861557.png)

![({[(4-nitrobenzoyl)amino]carbonothioyl}thio)acetic acid](/img/structure/B3861566.png)
![7-chloro-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3861570.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3861575.png)
![4-(dimethylamino)benzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3861588.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3861590.png)
![2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate](/img/structure/B3861600.png)

![4-tert-butyl-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3861614.png)